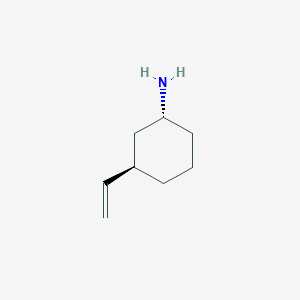
Rel-(1R,3R)-3-vinylcyclohexan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Rel-(1R,3R)-3-vinylcyclohexan-1-amine is an organic compound characterized by its unique cyclohexane ring structure with a vinyl group and an amine group attached
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Rel-(1R,3R)-3-vinylcyclohexan-1-amine typically involves the use of cyclohexanone as a starting material. One common method involves the reduction of cyclohexanone to cyclohexanol, followed by a vinylation reaction to introduce the vinyl group.
Industrial Production Methods
Industrial production of this compound often employs catalytic hydrogenation and amination processes. These methods are optimized for large-scale production, ensuring high yields and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Rel-(1R,3R)-3-vinylcyclohexan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the vinyl group to an ethyl group.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Reagents such as alkyl halides and acyl chlorides are used for substitution reactions.
Major Products
Oxidation: Produces ketones or aldehydes.
Reduction: Produces ethyl-substituted cyclohexane derivatives.
Substitution: Produces various substituted amines.
Aplicaciones Científicas De Investigación
Rel-(1R,3R)-3-vinylcyclohexan-1-amine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Rel-(1R,3R)-3-vinylcyclohexan-1-amine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can influence various biochemical pathways, leading to its observed effects .
Comparación Con Compuestos Similares
Rel-(1R,3R)-3-vinylcyclohexan-1-amine can be compared with other similar compounds, such as:
Rel-(1R,3R)-Methyl 3-aminocyclohexanecarboxylate: Similar in structure but with a carboxylate group instead of a vinyl group.
Rel-(1R,3R)-Cyclohexane-1,3-diol: Lacks the vinyl and amine groups, making it less reactive in certain chemical reactions.
The uniqueness of this compound lies in its combination of a vinyl group and an amine group on a cyclohexane ring, which imparts distinct chemical properties and reactivity .
Propiedades
Fórmula molecular |
C8H15N |
|---|---|
Peso molecular |
125.21 g/mol |
Nombre IUPAC |
(1R,3R)-3-ethenylcyclohexan-1-amine |
InChI |
InChI=1S/C8H15N/c1-2-7-4-3-5-8(9)6-7/h2,7-8H,1,3-6,9H2/t7-,8-/m1/s1 |
Clave InChI |
YUFHIVZCQWFSIJ-HTQZYQBOSA-N |
SMILES isomérico |
C=C[C@@H]1CCC[C@H](C1)N |
SMILES canónico |
C=CC1CCCC(C1)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


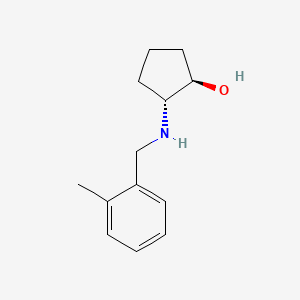

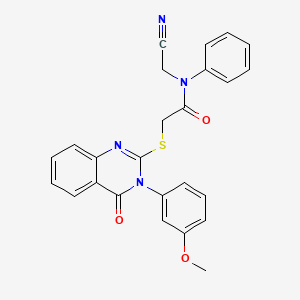
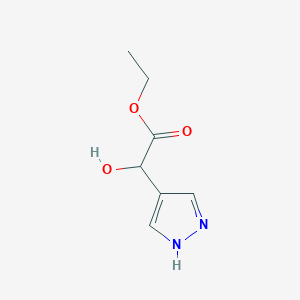
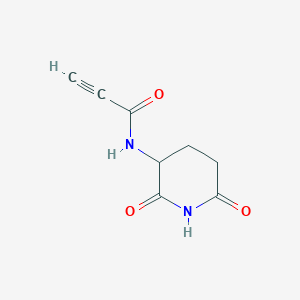
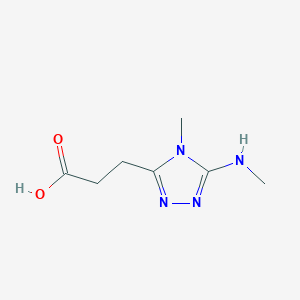
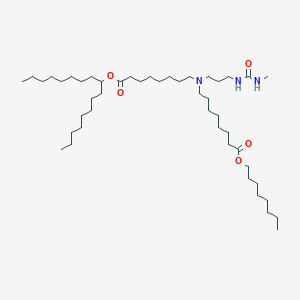
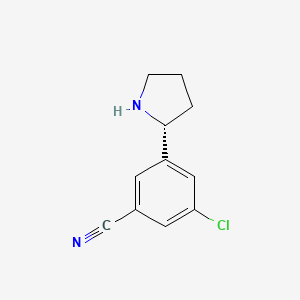
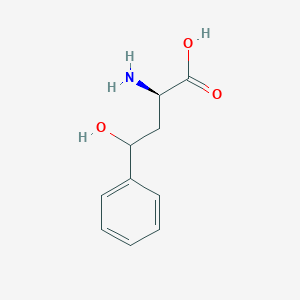
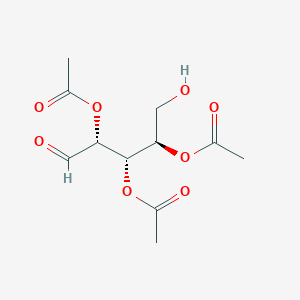

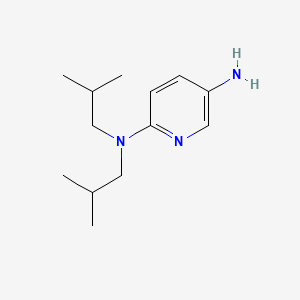
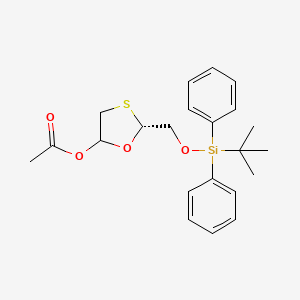
![6-(4-Chlorobenzyl)-3-[(propylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B15280668.png)
